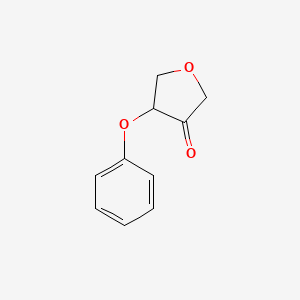

4-Phenoxyoxolan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxyoxolan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRVUPDWRXKGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenoxyoxolan 3 One and Its Precursors

Established Synthetic Pathways to Tetrahydrofuranone Scaffolds

The tetrahydrofuranone core, also known as an oxolanone, is a common motif in organic chemistry. Its synthesis is typically achieved through cyclization reactions or intermolecular ring-forming processes.

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including the tetrahydrofuranone skeleton. These reactions involve a precursor molecule containing all the necessary atoms for the ring, which then closes upon itself under specific conditions.

Key intramolecular strategies include:

SN2 Cyclization: A classical and reliable method involves the intramolecular nucleophilic substitution of a haloether. For instance, a precursor such as an ethyl 2-phenoxy-4-halobutanoate could be treated with a base. The base deprotonates the carbon alpha to the carbonyl group, creating an enolate which then acts as a nucleophile, attacking the carbon bearing the halogen and displacing it to form the five-membered ring.

Lactonization of Hydroxy Acids: The cyclization of γ-hydroxy acids or their ester derivatives is a direct route to γ-lactones (oxolan-2-ones). While the target is an oxolan-3-one, related intramolecular condensations of suitably functionalized precursors, such as 4-hydroxy-3-phenoxybutanoic acid, could theoretically be employed, although this route is less common for 3-keto derivatives.

Epoxide Ring Opening: An intramolecular attack of a hydroxyl group on an epoxide can effectively form a tetrahydrofuran (B95107) ring. A precursor containing both an epoxide and a suitably positioned alcohol can be induced to cyclize under either acidic or basic conditions. nih.gov

| Cyclization Strategy | Typical Precursor | Reagents/Conditions | Product Core |

| Intramolecular SN2 | γ-Halo-α-phenoxy ester | Base (e.g., NaH, K2CO3) | Oxolan-3-one |

| Hydroxy Epoxide Cyclization | 4,5-Epoxy-3-phenoxy-1-alkanol | Acid or Base | 4-Hydroxy-oxolane |

| Iodoetherification | γ,δ-Unsaturated alcohol | I2, Base | 4-Iodomethyl-oxolane |

Intermolecular strategies involve the reaction of two or more separate molecules to construct the heterocyclic ring. These methods often rely on cycloaddition or annulation reactions.

[3+2] Cycloaddition: This approach involves reacting a three-atom component with a two-atom component to form the five-membered ring. Rhodium-catalyzed reactions of α-diazo esters with aldehydes are a common example used to generate tetrahydrofuran structures. nih.gov A variation for forming the oxolan-3-one skeleton could involve the reaction of a carbonyl ylide, generated from a diazo compound, with an appropriate alkene.

Annulation Reactions: The [3+2] annulation of cyclopropanes with aldehydes, often catalyzed by Lewis acids like Sn(OTf)₂, can produce highly substituted tetrahydrofurans. nih.gov Adapting this to create the 3-oxo functionality would require specialized starting materials.

Targeted Synthesis of 4-Phenoxyoxolan-3-one

The specific synthesis of 4-Phenoxyoxolan-3-one requires methods that not only form the ring but also precisely place the phenoxy group at the C4 position.

Regioselectivity can be achieved either by starting with a precursor already containing the phenoxy group or by adding it to a pre-formed heterocyclic intermediate.

Two primary hypothetical strategies for regioselective phenoxy introduction are:

Michael Addition: The conjugate addition of phenol (B47542) or a phenoxide salt to an α,β-unsaturated lactone, such as furan-3(2H)-one, represents a direct approach. This 1,4-addition would place the phenoxy group at the desired C4 position. While conjugate additions of thiols and amines to furanones are documented, the addition of oxygen nucleophiles may require specific catalysts to proceed efficiently.

Nucleophilic Substitution: A more conventional route would involve the synthesis of a 4-substituted oxolan-3-one where the substituent is a good leaving group (e.g., bromide, tosylate). Subsequent reaction with sodium phenoxide would install the phenoxy group via an SN2 reaction. This method offers excellent control over regioselectivity. The starting 4-halo-oxolan-3-one could be synthesized via halogenation of a suitable precursor.

| Method | Substrate | Reagent | Key Transformation |

| Michael Addition | Furan-3(2H)-one | Phenol, Base/Catalyst | 1,4-Conjugate addition |

| Nucleophilic Substitution | 4-Bromooxolan-3-one | Sodium Phenoxide | SN2 displacement of bromide |

Introducing chirality to create a specific stereoisomer of 4-Phenoxyoxolan-3-one requires asymmetric synthesis techniques.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, a synthesis could begin with enantiomerically pure (S)-malic acid, which can be converted through several steps into a chiral precursor suitable for intramolecular cyclization, thereby transferring the initial stereochemistry to the final product.

Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity in the ring-forming step. Asymmetric variants of the nih.govscribd.com-sigmatropic rearrangement of oxonium ylides have been developed using chiral copper-diimine complexes to yield enantioenriched tetrahydrofuran-3-one products with modest selectivity. nih.gov Similarly, an asymmetric Michael addition of phenol to furan-3(2H)-one could potentially be achieved using a chiral organocatalyst or metal complex.

Advanced Catalytic Approaches in 4-Phenoxyoxolan-3-one Synthesis

Modern organic synthesis increasingly relies on catalysis to achieve high efficiency, selectivity, and atom economy. Transition-metal catalysis is particularly relevant for constructing heterocyclic scaffolds.

Rhodium Catalysis: Rhodium carbenoids, generated from α-diazo compounds, are exceptionally versatile intermediates. A hypothetical rhodium(II)-catalyzed intramolecular C-H insertion of a diazo ester precursor containing a phenoxy ether linkage could provide a direct route to the 4-Phenoxyoxolan-3-one core. Rhodium catalysts like Rh₂(OAc)₄ are well-known to promote such transformations. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and cyclization reactions. A tandem process involving a Mannich-type addition followed by a palladium-catalyzed intramolecular ring closure has been used to synthesize 4-substituted furanones. This strategy could potentially be adapted by using a phenoxy-containing starting material to build the target molecule.

Copper Catalysis: As mentioned, copper catalysts are effective in asymmetric syntheses of tetrahydrofuran-3-ones. nih.gov A copper-catalyzed four-component reaction could also be envisioned, combining simpler precursors in a one-pot process to assemble the final complex structure.

| Catalyst System | Proposed Reaction Type | Hypothetical Substrate | Potential Advantage |

| Rh₂(OAc)₄ | Intramolecular C-H Insertion | α-Diazo-β-(phenoxy)propionate | High efficiency, direct C-C bond formation |

| Pd(PPh₃)₄ / Base | Intramolecular O-Alkylation | 4-Chloro-2-(phenoxy)acetoacetate | Utilizes well-established palladium chemistry |

| Cu(I) / Chiral Ligand | Asymmetric nih.govscribd.com-Rearrangement | Allyl phenoxy ether + diazoacetate | Enantioselective synthesis |

Organocatalytic Methods

Organocatalysis offers a powerful approach for the asymmetric synthesis of heterocyclic compounds under mild and environmentally benign conditions. While a direct organocatalytic synthesis of 4-phenoxyoxolan-3-one is not reported, organocatalytic methods can be envisioned for the synthesis of chiral precursors, such as 4-hydroxyoxolan-3-one.

One potential route involves an organocatalytic aldol (B89426) reaction between a protected glycolaldehyde (B1209225) derivative and a suitable ketone, followed by cyclization. For instance, a proline-catalyzed aldol reaction could be employed to create the initial carbon-carbon bond with high stereoselectivity. Subsequent acid-catalyzed cyclization and deprotection would yield the desired 4-hydroxyoxolan-3-one.

Another plausible organocatalytic approach is the asymmetric epoxidation of a suitable γ,δ-unsaturated ketone, followed by intramolecular ring-opening of the epoxide. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can effectively catalyze the epoxidation, setting the stereochemistry at the C4 position. The subsequent intramolecular cyclization could be promoted by a Lewis or Brønsted acid.

The phenoxy group could then be introduced via a Williamson ether synthesis, where the hydroxyl group of 4-hydroxyoxolan-3-one is deprotonated with a base and reacted with a phenoxide source. Alternatively, a Mitsunobu reaction could be employed for the direct conversion of the hydroxyl group to the phenoxy ether under mild conditions.

Table 1: Hypothetical Organocatalytic Synthesis of a 4-Hydroxyoxolan-3-one Precursor

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1. Aldol Reaction | Protected Glycolaldehyde, Acetone | (S)-Proline (20 mol%) | DMSO | Room Temp | 85 | 95 |

| 2. Cyclization | Aldol Product | p-Toluenesulfonic acid | Toluene | 110 | 90 | - |

| 3. Deprotection | Protected Oxolanone | Trifluoroacetic acid | Dichloromethane | 0 to Room Temp | 92 | - |

Transition Metal-Catalyzed Routes

Transition metal catalysis provides a versatile toolkit for the construction of heterocyclic frameworks and the formation of C-O bonds. The synthesis of 4-phenoxyoxolan-3-one and its precursors can be approached through several transition metal-catalyzed strategies.

A key precursor, 4-hydroxyoxolan-3-one, could potentially be synthesized via a transition metal-catalyzed intramolecular hydroacylation or a Wacker-type cyclization of an appropriate unsaturated hydroxy ketone. For example, a rhodium or ruthenium catalyst could facilitate the intramolecular addition of an aldehyde to an alkene, forming the oxolan-3-one ring.

The introduction of the phenoxy group can be achieved through a transition metal-catalyzed cross-coupling reaction. A palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type coupling between a 4-halo- or 4-triflyloxyoxolan-3-one and phenol would be a direct method to form the C-O bond. These reactions are known for their broad substrate scope and functional group tolerance.

For instance, a 4-bromooxolan-3-one, which could be prepared from 4-hydroxyoxolan-3-one, could be coupled with phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Table 2: Hypothetical Transition Metal-Catalyzed Synthesis of 4-Phenoxyoxolan-3-one

| Step | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1. Bromination | 4-Hydroxyoxolan-3-one, PBr₃ | - | - | Diethyl ether | 0 | 88 |

| 2. C-O Coupling | 4-Bromooxolan-3-one, Phenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 75 |

Mechanistic Investigations of 4-Phenoxyoxolan-3-one Formation Reactions

The precise mechanistic details of the formation of 4-phenoxyoxolan-3-one would be dependent on the specific synthetic route employed. As direct studies are not available, the following discussion outlines the plausible mechanisms for the key bond-forming steps based on established reaction principles.

In an organocatalytic aldol addition-cyclization pathway to form a 4-hydroxyoxolan-3-one precursor, the reaction would likely proceed through an enamine mechanism if a proline-type catalyst is used. The catalyst would react with the ketone to form a nucleophilic enamine intermediate. This enamine would then attack the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion would yield the aldol adduct, which upon acid-catalyzed cyclization via an intramolecular hemiacetal formation and subsequent dehydration would furnish the oxolan-3-one ring.

Reactivity and Reaction Mechanisms of 4 Phenoxyoxolan 3 One

Reactions at the Carbonyl Center of the Oxolanone Ring

The carbonyl group at the 3-position of the oxolanone ring is the primary site for a variety of chemical transformations.

Nucleophilic Addition and Substitution Reactions

The carbonyl carbon of 4-Phenoxyoxolan-3-one is electrophilic and would be susceptible to nucleophilic attack. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Strong, non-basic nucleophiles (e.g., organometallic reagents like Grignard reagents or organolithium compounds) would be expected to add to the carbonyl group to form a tertiary alcohol. The general mechanism would involve the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Weaker nucleophiles , often under acidic or basic catalysis, could also participate in addition reactions. For example, the formation of cyanohydrins with cyanide, or hemiacetals and acetals with alcohols, is plausible.

Nucleophilic acyl substitution is less likely for a ketone, but if a suitable leaving group were present at the α-position, such reactions could be envisioned.

Chemoselective Reduction and Oxidation Processes

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using a variety of reducing agents.

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective. The choice of reagent would influence the chemoselectivity, especially if other reducible functional groups were present in a more complex derivative.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere would also be a viable method for this reduction.

Oxidation: As a ketone, the carbonyl center is generally resistant to further oxidation under standard conditions. Strong oxidizing agents under harsh conditions could potentially lead to ring-opening or degradation of the molecule.

Ring-Opening and Ring-Closure Transformations of the Oxolanone Core

The stability of the tetrahydrofuran (B95107) ring is generally high, but under certain conditions, ring-opening reactions can occur.

Controlled Ring-Opening by Nucleophiles

Strong nucleophiles, particularly under forcing conditions, could potentially induce ring-opening. The ether linkage is typically cleaved under acidic conditions, often involving protonation of the ether oxygen followed by nucleophilic attack. For instance, treatment with strong acids like HBr or HI could lead to the formation of a halo-substituted carboxylic acid derivative.

Rearrangement Reactions Involving Ring Isomerization

Rearrangement reactions of the oxolanone core are not commonly reported for simple derivatives but could be induced under specific catalytic conditions, such as with Lewis acids. Such rearrangements might involve ring contraction or expansion, though these are likely to be complex and highly substrate-dependent.

Transformations Involving the Phenoxy Substituent

The phenoxy group offers another site for chemical modification.

Electrophilic Aromatic Substitution: The phenyl ring of the phenoxy group is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur, with the directing effect of the ether oxygen favoring substitution at the ortho and para positions.

Cleavage of the Ether Bond: The ether linkage can be cleaved under strong acidic conditions (e.g., HBr, HI) or by using certain Lewis acids. This would result in the formation of a phenol (B47542) and a derivative of the oxolanone ring.

Data Tables

Due to the absence of specific experimental data for 4-Phenoxyoxolan-3-one in the scientific literature, it is not possible to provide interactive data tables with detailed research findings at this time.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group in 4-phenoxyoxolan-3-one is a powerful activating substituent for electrophilic aromatic substitution (EAS). ucalgary.caorganicmystery.comyoutube.com The oxygen atom's lone pairs can be delocalized into the benzene (B151609) ring, increasing electron density, particularly at the ortho and para positions. youtube.combyjus.com This activation makes the aromatic ring significantly more nucleophilic than unsubstituted benzene and amenable to reaction with a wide range of electrophiles, often under milder conditions. ucalgary.calibretexts.org

The directing effect of the ether oxygen is strongly ortho, para-directing. byjus.com Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the oxygen atom. Due to potential steric hindrance from the oxolanone substituent, the para-substituted product is often favored.

Common electrophilic aromatic substitution reactions anticipated for 4-phenoxyoxolan-3-one include:

Halogenation: Bromination or chlorination would likely proceed readily, even in the absence of a strong Lewis acid catalyst, to yield mono-, di-, or even tri-halogenated products, depending on the reaction conditions. byjus.comlibretexts.org

Nitration: Reaction with a mixture of nitric and sulfuric acid is expected to yield a mixture of ortho- and para-nitro derivatives. byjus.com

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by Lewis acids, would introduce acyl and alkyl groups, respectively, at the ortho and para positions. The activating nature of the phenoxy group facilitates these reactions. libretexts.org

| Reaction | Electrophile | Typical Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br+ | Br2, FeBr3 or Br2 in acetic acid | 4-(4-Bromophenoxy)oxolan-3-one |

| Nitration | NO2+ | HNO3, H2SO4 | 4-(4-Nitrophenoxy)oxolan-3-one and 4-(2-Nitrophenoxy)oxolan-3-one |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | 4-(4-Acylphenoxy)oxolan-3-one |

Metal-Catalyzed Cross-Coupling at Aryl Halide Derivatives

While the C-O bond of the phenoxy ether is generally robust, aryl halide derivatives of 4-phenoxyoxolan-3-one would be excellent substrates for metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel and palladium catalysts are commonly employed for such transformations. acs.orgnih.gov

For instance, a 4-(4-bromophenoxy)oxolan-3-one derivative could undergo a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a biaryl structure.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group onto the aromatic ring.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an arylamine derivative.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to yield an aryl alkyne.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. Recent advancements have demonstrated that even the traditionally unreactive C-O bond of aryl ethers can be activated for cross-coupling using specialized nickel-based catalyst systems. acs.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C or C-N Bond |

|---|---|---|---|

| Suzuki | Ar'B(OH)2 | Pd(PPh3)4, base | Aryl-Aryl' |

| Heck | Alkene | Pd(OAc)2, PPh3, base | Aryl-Alkenyl |

| Buchwald-Hartwig | R2NH | Pd catalyst, phosphine (B1218219) ligand, base | Aryl-NR2 |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, base | Aryl-Alkynyl |

Pericyclic and Cascade Reactions of 4-Phenoxyoxolan-3-one

The oxolan-3-one moiety of the molecule can be expected to participate in pericyclic and cascade reactions, particularly through its enol or enolate forms.

Cycloaddition Chemistry and Its Scope

The carbonyl group at the 3-position allows for the formation of an enol or enol ether derivative, which can then act as a component in cycloaddition reactions. For instance, the silyl (B83357) enol ether of 4-phenoxyoxolan-3-one could potentially undergo [3+2] cycloaddition reactions with various partners.

Another possibility is the participation of the enolate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although this is less common for simple enolates. More plausibly, the corresponding α,β-unsaturated ketone, formed via dehydrogenation, would be a good dienophile in Diels-Alder reactions.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a complex product, are a powerful tool in synthetic chemistry. nih.govrsc.orgnih.govorganic-chemistry.org Cyclic ketones are frequently used as building blocks in MCRs. nih.govacs.org It is conceivable that 4-phenoxyoxolan-3-one could participate in MCRs, for example, in a Biginelli-type or Hantzsch-type reaction with an aldehyde and a urea (B33335) or β-ketoester, respectively, under appropriate catalytic conditions. The reaction would likely proceed through initial condensation of the aldehyde and the urea/β-ketoester, followed by addition of the oxolanone enolate and subsequent cyclization and dehydration.

Photochemical and Radical Induced Reactivity Studies

The presence of a ketone carbonyl group makes 4-phenoxyoxolan-3-one a candidate for photochemical and radical-based transformations.

Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state. kvmwai.edu.in A common photochemical reaction of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond alpha to the carbonyl group. kvmwai.edu.inscribd.com For 4-phenoxyoxolan-3-one, this could lead to the formation of a biradical intermediate, which could then undergo various subsequent reactions such as decarbonylation or intramolecular rearrangement.

Another potential photochemical pathway is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction from the γ-position by the excited carbonyl oxygen. scribd.com However, the structure of 4-phenoxyoxolan-3-one does not possess a γ-hydrogen on an alkyl chain, making this pathway less likely unless it occurs from the phenoxy substituent, which is not typical.

In the presence of a hydrogen donor, photochemical reduction of the carbonyl group to a secondary alcohol is also a possibility. libretexts.org

Radical reactions at the α-position to the carbonyl can be initiated by various radical initiators. The resulting radical can then be trapped by other radical species or participate in addition reactions to unsaturated systems. The phenoxy group is generally stable under these conditions, but radical substitution on the aromatic ring is possible under specific circumstances.

Derivatives and Analogs of 4 Phenoxyoxolan 3 One: Synthesis and Structure Reactivity Correlations

Systematic Modifications of the Phenoxy Moiety

The phenoxy group of 4-phenoxyoxolan-3-one is a prime target for systematic modification to explore structure-reactivity relationships. Introducing a variety of substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule, which in turn can influence its chemical reactivity and biological activity.

Synthesis of Electron-Donating and Electron-Withdrawing Substituted Phenoxy Analogs

The synthesis of 4-phenoxyoxolan-3-one analogs with electronically diverse substituents on the phenoxy ring can be achieved through several synthetic strategies. A common approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of an oxolan-3-one precursor with a substituted phenol (B47542).

For instance, starting with a 4-halo-oxolan-3-one derivative, a range of commercially available or synthetically prepared phenols bearing electron-donating groups (e.g., -OCH3, -CH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -CN, -CF3) can be coupled under basic conditions. The choice of base is crucial for the success of this reaction, with common choices including sodium hydride, potassium carbonate, or cesium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

An alternative approach is the copper- or palladium-catalyzed O-arylation of a 4-hydroxyoxolan-3-one precursor with a substituted aryl halide. This method offers a broader substrate scope and often proceeds under milder conditions. For example, the Ullmann condensation, a copper-catalyzed reaction, has been a traditional method for forming diaryl ethers. More modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for O-arylation and can tolerate a wider variety of functional groups on both the phenol and the aryl halide.

The impact of these substitutions on the reactivity of the oxolanone ring can be significant. Electron-withdrawing groups on the phenoxy moiety can increase the acidity of the protons at the 2- and 5-positions of the oxolanone ring, making them more susceptible to deprotonation and subsequent reactions. Conversely, electron-donating groups can increase the electron density of the phenoxy ring, potentially influencing its interaction with biological targets.

Table 1: Synthesis of Substituted 4-Phenoxyoxolan-3-one Analogs

| Substituent (R) | Phenol Precursor | Coupling Method | Typical Yield (%) |

|---|---|---|---|

| 4-OCH3 | 4-Methoxyphenol | Williamson Ether Synthesis | 75-85 |

| 4-NO2 | 4-Nitrophenol | Williamson Ether Synthesis | 60-70 |

| 4-CN | 4-Cyanophenol | Buchwald-Hartwig O-Arylation | 70-80 |

| 3-CF3 | 3-(Trifluoromethyl)phenol | Ullmann Condensation | 55-65 |

| 2-CH3 | o-Cresol | Williamson Ether Synthesis | 70-80 |

Heteroaromatic Ring Replacements of the Phenoxy Group

Replacing the phenoxy group with a heteroaromatic ring system introduces new possibilities for chemical interactions, such as hydrogen bonding and altered dipole moments. The synthesis of these analogs generally follows similar principles to those used for substituted phenoxy derivatives.

The nucleophilic substitution reaction can be employed using a variety of heteroaromatic alcohols (e.g., 2-hydroxypyridine, 3-hydroxyquinoline, 4-hydroxyisoquinoline). The reaction conditions may need to be optimized for each specific heterocycle due to differences in acidity and nucleophilicity.

Palladium-catalyzed cross-coupling reactions are also highly effective for the synthesis of heteroaromatic ethers. For example, a 4-hydroxyoxolan-3-one can be coupled with a heteroaryl halide (e.g., 2-bromopyridine, 3-chloroquinoline) in the presence of a palladium catalyst, a suitable ligand, and a base. This method allows for the introduction of a wide range of heteroaromatic systems.

The introduction of a nitrogen-containing heterocycle, for example, can impart basic properties to the molecule, which can have a profound effect on its chemical and biological behavior.

Table 2: Synthesis of 4-(Heteroaryl-oxy)oxolan-3-one Analogs

| Heteroaromatic Ring | Heteroaryl Precursor | Coupling Method | Typical Yield (%) |

|---|---|---|---|

| Pyridin-2-yl | 2-Hydroxypyridine | Williamson Ether Synthesis | 65-75 |

| Quinolin-3-yl | 3-Bromoquinoline | Buchwald-Hartwig O-Arylation | 60-70 |

| Isoquinolin-4-yl | 4-Hydroxyisoquinoline | Williamson Ether Synthesis | 70-80 |

| Pyrimidin-5-yl | 5-Bromopyrimidine | Buchwald-Hartwig O-Arylation | 55-65 |

Structural Diversification of the Oxolanone Ring System

Modifications to the oxolanone ring itself provide another avenue for creating a diverse library of compounds based on the 4-phenoxyoxolan-3-one scaffold. These modifications can include the addition of alkyl or aryl groups at various positions and the introduction of new stereocenters.

Alkylation and Arylation at Specific Ring Positions

The protons at the 2- and 5-positions of the oxolan-3-one ring are enolizable and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with a variety of electrophiles, including alkyl halides and aryl halides, to introduce new substituents at these positions.

The regioselectivity of the alkylation or arylation can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. For example, kinetic control (low temperature, strong, sterically hindered base) typically favors deprotonation at the less hindered 2-position, while thermodynamic control (higher temperature, weaker base) may lead to a mixture of products or favor deprotonation at the 5-position if it is substituted in a way that stabilizes the enolate.

Palladium-catalyzed cross-coupling reactions can also be used for the arylation of the oxolanone ring. For example, an enolate can be transmetalated to a palladium center and then undergo reductive elimination with an aryl halide to form a C-C bond.

Introduction and Control of Additional Stereocenters

The introduction of new substituents on the oxolanone ring can create additional stereocenters. The control of the stereochemistry of these new centers is a critical aspect of the synthesis of complex molecules.

Diastereoselective alkylation can be achieved by using a chiral auxiliary attached to the oxolanone ring or by using a chiral base. The chiral auxiliary can direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Alternatively, stereocenters can be introduced through stereoselective reduction of a double bond or a ketone. For example, the reduction of a 4-phenoxy-2,5-dihydrofuran-3-one precursor with a chiral reducing agent could lead to the formation of a 4-phenoxyoxolan-3-one with a specific stereochemistry at the 4- and 5-positions.

The development of stereocontrolled synthetic routes is essential for the preparation of enantiomerically pure compounds, which is often a requirement for the study of their biological activity.

Applications of 4 Phenoxyoxolan 3 One and Its Derivatives in Advanced Chemical Synthesis

Role as Versatile Synthetic Intermediates

The structural architecture of 4-Phenoxyoxolan-3-one provides multiple sites for chemical modification, making it an attractive intermediate for synthetic chemists. The reactivity of the carbonyl group, the potential for enolate formation, and the ability of the lactone ring to undergo cleavage or transformation are key features that underscore its versatility.

The 4-Phenoxyoxolan-3-one scaffold serves as a foundational building block for constructing more elaborate molecular structures. The ketone at the C3 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. Furthermore, the adjacent α-protons can be abstracted to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

The phenoxy group at the C4 position can also influence the molecule's reactivity. Depending on the reaction conditions, it can act as a stereodirecting group or potentially as a leaving group in nucleophilic substitution reactions, enabling the introduction of other functional groups at this position. The lactone itself can be hydrolyzed or reductively cleaved to yield substituted butanoic acid derivatives or diols, respectively, thereby transforming the cyclic core into a flexible acyclic chain ready for further functionalization. This multi-faceted reactivity allows for a divergent synthetic approach, where a single starting material can lead to a diverse library of complex organic molecules. The reactivity of similar furanone structures, which can serve as versatile reactants in various chemical syntheses, highlights the potential of this molecular framework nih.gov.

Natural products often feature complex, three-dimensional architectures rich in sp³-hybridized centers, and the oxolanone core is a common motif in many biologically active compounds nih.gov. While direct total syntheses of natural products using 4-Phenoxyoxolan-3-one as a starting material are not extensively documented, its structure makes it a plausible precursor for the synthesis of natural product scaffolds and their analogs. The development of synthetic strategies toward polycyclic natural products often relies on versatile intermediates that allow for the efficient construction of core ring systems frontiersin.org.

For instance, related dioxolanone intermediates have been successfully employed in the biomimetic synthesis of natural products like multicolanic acid rsc.org. This demonstrates the utility of five-membered oxygen-containing heterocycles in building complex natural frameworks. The 4-Phenoxyoxolan-3-one ring could be elaborated through sequential reactions to form more complex fused or spirocyclic systems characteristic of many alkaloids and polyketides. Furthermore, the strategy of diversity-oriented synthesis (DOS) often uses such versatile building blocks to generate libraries of natural product analogs for drug discovery and chemical biology mdpi.com. The ability to modify the core and introduce various substituents makes 4-Phenoxyoxolan-3-one a candidate for generating such libraries to explore new regions of biologically relevant chemical space nih.gov.

Applications in Materials Science Research

The incorporation of specific molecular motifs into polymers and functional materials is a key strategy for tailoring material properties. The unique structure of 4-Phenoxyoxolan-3-one makes it a promising candidate for applications in materials science, both as a monomer for polymerization and as a component in functional organic systems.

The lactone functionality of 4-Phenoxyoxolan-3-one allows it to act as a monomer in ring-opening polymerization (ROP), a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow dispersities. The parent ring system, tetrahydrofuran (B95107), is known to undergo cationic ring-opening polymerization nih.govresearchgate.net. More analogous structures, such as 1,3-dioxolan-4-ones, have been successfully polymerized via organocatalyzed, solvent-free methods to produce polylactic acid (PLA) and related polyesters mdpi.com.

The polymerization of 4-Phenoxyoxolan-3-one via ROP would yield a polyester (B1180765) with a pendant phenoxy group on every other carbon of the polymer backbone. This side chain would significantly influence the properties of the resulting polymer, imparting greater rigidity, higher thermal stability, and altered solubility compared to simple aliphatic polyesters. The precision of ROP allows for the synthesis of block copolymers, where segments of poly(4-Phenoxyoxolan-3-one) could be combined with other polyesters to create advanced materials with tunable properties.

| Monomer | Polymerization Method | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| 4-Phenoxyoxolan-3-one | Ring-Opening Polymerization (ROP) | Polyester with pendant phenoxy groups | Increased glass transition temperature (Tg), enhanced thermal stability, modified hydrophobicity, potential for π-π stacking interactions. |

Beyond its role as a monomer, 4-Phenoxyoxolan-3-one can be incorporated as a structural unit into larger functional organic materials. The rigid phenoxy group can introduce specific conformational constraints and participate in intermolecular π-π stacking interactions, which can be exploited in the design of liquid crystals or organic semiconductors.

When integrated into a polymer chain, the phenoxy side groups can create a specific microenvironment, potentially useful for designing materials with selective absorption capabilities or as functional supports for catalysts. The polarity of the polyester backbone combined with the aromatic nature of the side chains could lead to materials with interesting dielectric properties or applications in separation membranes.

Utilization in Catalysis and Ligand Design

The design of ligands is central to the development of homogeneous catalysis. The structure of 4-Phenoxyoxolan-3-one contains multiple heteroatoms (three oxygen atoms) that can act as Lewis basic sites for coordination to metal centers. This makes it a promising platform for the development of novel ligands.

Phenoxy-imine ligands are a highly successful class of "post-metallocene" catalysts used extensively in olefin polymerization researchgate.netnih.gov. The phenoxy moiety provides a robust anchoring group to the metal center, while the imine and other substituents allow for fine-tuning of the electronic and steric environment of the catalyst rsc.orgsemanticscholar.orgnih.gov. 4-Phenoxyoxolan-3-one can be envisioned as a direct precursor to such ligands. For example, a condensation reaction between the ketone at C3 and a primary amine would generate a novel phenoxy-imine ligand scaffold where the oxolanone ring imposes specific geometric constraints on the metal center.

Modification of the oxolanone ring itself could lead to bidentate or tridentate ligands. For instance, ring-opening followed by functionalization could yield ligands that coordinate to a metal center through the phenoxy oxygen and other newly introduced donor atoms. These tailored ligands could find applications in a range of catalytic transformations, including asymmetric synthesis, cross-coupling reactions, and polymerization catalysis.

| Derivative of 4-Phenoxyoxolan-3-one | Potential Ligand Type | Potential Catalytic Application |

|---|---|---|

| Condensation product with an aniline (B41778) derivative | Phenoxy-imine (N,O-bidentate) | Olefin polymerization, Ring-opening polymerization of lactones. |

| Ring-opened and reduced diol, subsequently functionalized | Phenoxy-ether-alkoxide (O,O,O-tridentate) | Asymmetric catalysis, Lewis acid catalysis. |

Chiral Ligands for Asymmetric Transformations

No research data was found detailing the use of 4-phenoxyoxolan-3-one or its derivatives as chiral ligands for asymmetric transformations.

Organocatalytic Modulators

No research data was found on the application of 4-phenoxyoxolan-3-one or its derivatives as organocatalytic modulators.

Contribution to Supramolecular Chemistry and Molecular Recognition Studies

Design of Host Molecules for Chemical Sensing (Non-Biological)

No research data was found describing the design or use of host molecules based on the 4-phenoxyoxolan-3-one scaffold for non-biological chemical sensing.

Investigation of Self-Assembly Processes

No research data was found regarding the investigation of self-assembly processes involving 4-phenoxyoxolan-3-one or its derivatives.

Computational and Theoretical Investigations of 4 Phenoxyoxolan 3 One

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods can provide detailed insights into the electronic structure and bonding characteristics of 4-Phenoxyoxolan-3-one.

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing information on molecular orbital energies, electron density distribution, and molecular geometry. fortunejournals.com

For a molecule like 4-Phenoxyoxolan-3-one, DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy. mdpi.comescientificpublishers.com These calculations would typically be performed with a basis set such as 6-311+G(d,p) to adequately describe the electronic structure. mdpi.com Such calculations can be used to optimize the molecular geometry, determine the vibrational frequencies, and calculate various electronic properties. For instance, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and hyperconjugative interactions within the molecule, such as those between the oxygen lone pairs of the phenoxy group and the oxolanone ring. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. pku.edu.cn

The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. In 4-Phenoxyoxolan-3-one, the HOMO is expected to have significant contributions from the phenoxy group's oxygen atom and the aromatic ring.

The LUMO acts as an electron acceptor, and its energy level is related to the molecule's electrophilicity. The LUMO is likely centered around the carbonyl group (C=O) of the oxolanone ring, making this site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and more reactive. cumhuriyet.edu.trcumhuriyet.edu.tr

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-Phenoxyoxolan-3-one (Calculated at B3LYP/6-311+G(d,p) level)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; primarily located on the phenoxy group. |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital; primarily located on the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Energy difference; indicates moderate chemical reactivity. |

Conformational Landscape and Energetics

The three-dimensional structure of a flexible molecule like 4-Phenoxyoxolan-3-one is not static. It exists as an ensemble of different spatial arrangements, or conformers. Understanding this conformational landscape is crucial for predicting its behavior.

To explore the vast number of possible conformations, molecular mechanics (MM) methods are often used as a first step. These classical methods are computationally less expensive than quantum calculations and can be used to perform conformational searches. Following this, more accurate methods like DFT can be used to optimize the geometries and calculate the relative energies of the most stable conformers. mdpi.comyorku.ca

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of 4-Phenoxyoxolan-3-one over time, showing how it transitions between different conformations and how its structure might change in the presence of a solvent.

For 4-Phenoxyoxolan-3-one, the primary sources of conformational isomerism are the rotation around the C-O-C ether linkage and the puckering of the five-membered oxolanone ring. A systematic scan of the dihedral angles associated with these rotations can reveal the lowest energy conformers. escientificpublishers.com Computational studies on similar heterocyclic structures often reveal several stable conformers with small energy differences. yorku.cachemrxiv.org

Additionally, 4-Phenoxyoxolan-3-one can exist in two tautomeric forms: the keto form (oxolan-3-one) and the enol form (3-hydroxy-dihydrofuran). Quantum chemical calculations can be used to determine the relative stability of these tautomers. For simple ketones, the keto form is generally significantly more stable than the enol form. It would be expected that the keto form of 4-Phenoxyoxolan-3-one is the predominant species under normal conditions.

Table 2: Hypothetical Relative Energies of 4-Phenoxyoxolan-3-one Conformers and Tautomers

| Isomer | Description | Relative Energy (kcal/mol) |

| Conformer A | Global minimum energy structure | 0.00 |

| Conformer B | Rotamer of the phenoxy group | +1.25 |

| Conformer C | Different ring pucker conformation | +2.10 |

| Enol Tautomer | 4-Phenoxy-4,5-dihydrofuran-3-ol | +15.5 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For 4-Phenoxyoxolan-3-one, several reactions could be investigated computationally:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of ketones. A computational study could model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl carbon, calculate the activation energy barrier for the formation of the tetrahedral intermediate, and predict the stereochemical outcome.

Enolate formation and subsequent reactions: The protons on the carbon atoms adjacent to the carbonyl group (positions 2 and 4) are acidic. A computational study could model the deprotonation by a base to form an enolate, and then investigate the enolate's reactivity as a nucleophile in reactions like alkylations or aldol (B89426) condensations.

Ring-opening reactions: Under certain conditions, the lactone-like structure could undergo ring-opening. Theoretical investigations can model the pathway for such reactions, for example, under acidic or basic catalysis, to determine the energetic feasibility. nih.gov Studies on similar tetrahydrofuran (B95107) derivatives have used DFT to calculate the activation barriers and reaction energies for such processes. nih.govresearchgate.net

By calculating the energies of all stationary points along a reaction coordinate, a detailed reaction profile can be constructed, providing deep mechanistic insight into the chemical transformations of 4-Phenoxyoxolan-3-one.

Transition State Identification and Energy Barrier Calculations

The study of a chemical reaction at a molecular level involves mapping the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. Identifying the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating its rate.

Transition State Theory (TST) is a fundamental framework used to explain the rates of elementary chemical reactions. wikipedia.orgvedantu.com TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.orgvedantu.comfiveable.me The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts to the product. vedantu.com

For a hypothetical reaction involving 4-Phenoxyoxolan-3-one, such as its hydrolysis, computational chemists would employ methods like Density Functional Theory (DFT) or higher-level ab initio calculations to locate the transition state structure. These calculations involve optimizing the molecular geometry to find a first-order saddle point on the PES—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Once the transition state is identified, the energy barrier, or activation energy (Ea), can be calculated as the difference in energy between the transition state and the reactants. fiveable.me This value is critical as it is the primary determinant of the reaction rate constant, as described by the Arrhenius equation. fiveable.me Thermodynamic properties of activation, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, can also be derived from these calculations, providing deeper insight into the reaction's feasibility and the nature of the transition state. wikipedia.orgfiveable.me

Illustrative Data for a Hypothetical Reaction of 4-Phenoxyoxolan-3-one

Disclaimer: The following data is illustrative and represents the type of results obtained from transition state calculations. It is not based on published experimental or computational work for 4-Phenoxyoxolan-3-one.

| Reaction Parameter | Calculated Value (Illustrative) | Unit | Computational Method |

| Activation Energy (Ea) | 25.5 | kcal/mol | DFT (B3LYP/6-31G) |

| Enthalpy of Activation (ΔH‡) | 24.9 | kcal/mol | DFT (B3LYP/6-31G) |

| Entropy of Activation (ΔS‡) | -15.2 | cal/(mol·K) | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Activation (ΔG‡) | 29.4 | kcal/mol | DFT (B3LYP/6-31G) |

Reaction Pathway Mapping and Kinetic Predictions

Beyond identifying a single transition state, computational chemistry allows for the mapping of the entire reaction pathway. This involves tracing the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the reactants to the products through the transition state. An IRC calculation confirms that the identified transition state correctly links the desired reactants and products and provides a detailed visualization of the geometric changes the molecule undergoes during the reaction.

For complex reactions with multiple steps, computational methods can elucidate the full reaction mechanism by identifying all intermediates and transition states. For instance, the acid-catalyzed hydrolysis of lactones, a class of compounds to which 4-Phenoxyoxolan-3-one belongs, can proceed through different pathways, such as unimolecular (AAC1) or bimolecular (AAC2) mechanisms. acs.orghw.ac.ukresearchgate.net Computational studies can determine the relative energy barriers of these competing pathways to predict which mechanism is dominant under specific conditions. acs.orghw.ac.uk

Once the energy barriers (ΔG‡) are known, kinetic predictions can be made using the Eyring equation, which is derived from Transition State Theory. wikipedia.orgfiveable.me This equation relates the rate constant (k) of a reaction to the Gibbs free energy of activation:

k = (kBT/h) * e(-ΔG‡/RT)

Where:

k is the rate constant

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Predictive Modeling for Structure-Property Relationships

Predictive modeling leverages computational algorithms and statistical methods to establish relationships between a molecule's structure and its physical, chemical, or biological properties. For 4-Phenoxyoxolan-3-one, these models can be used to forecast its reactivity, stability, and potential for undergoing novel chemical transformations without the need for exhaustive experimental synthesis and testing.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's reactivity with its structural or physicochemical properties, known as molecular descriptors. mdpi.comresearchgate.net These descriptors can be calculated from the molecular structure and can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters. mdpi.com

The goal of a QSRR study is to develop a statistically robust equation that can predict the reactivity (often represented by a reaction rate constant or activation energy) of a series of related compounds. researchgate.netnih.govnih.gov For a class of compounds including 4-Phenoxyoxolan-3-one, a QSRR model could be developed by:

Creating a Dataset: Synthesizing a series of derivatives with systematic variations to the 4-Phenoxyoxolan-3-one scaffold.

Measuring Reactivity: Experimentally determining the reaction rates for a specific transformation for all compounds in the dataset.

Calculating Descriptors: Using computational software to calculate a wide range of molecular descriptors for each compound.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to find the best correlation between the descriptors and the measured reactivity. mdpi.comnih.gov

Validation: Testing the model's predictive power on a subset of compounds not used in the model's creation (an external test set).

A well-validated QSRR model can be a powerful tool for predicting the reactivity of new, unsynthesized derivatives of 4-Phenoxyoxolan-3-one, thereby accelerating the discovery of compounds with desired properties.

Illustrative QSRR Equation for a Hypothetical Reaction

Disclaimer: The following equation is for illustrative purposes only.

log(k) = 1.2 σp - 0.5 ELUMO + 0.03 Vm - 2.1

Where:

log(k) is the logarithm of the predicted reaction rate constant.

σp is the Hammett electronic parameter of a substituent on the phenoxy ring.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Vm is the molecular volume.

Computational Screening for Novel Chemical Transformations

Computational screening, or in silico screening, uses computational methods to rapidly evaluate a large number of potential reactions or molecules to identify promising candidates for further experimental investigation. nih.govdrugtargetreview.com This approach can significantly accelerate the discovery of new chemical transformations for a scaffold like 4-Phenoxyoxolan-3-one.

One strategy involves using reaction prediction algorithms that explore the reactivity of the target molecule with a virtual library of reactants. These methods can be based on established reaction rules or employ quantum chemical calculations to assess the feasibility of unprecedented reactions. For example, the Artificial Force Induced Reaction (AFIR) method can be used to computationally test the viability of numerous multi-component reactions without prior assumptions about the reaction mechanism. drugtargetreview.comdrugtargetreview.com

Such a screening process for 4-Phenoxyoxolan-3-one might involve:

Defining the structure of 4-Phenoxyoxolan-3-one as the starting material.

Creating a virtual library of diverse reactants (e.g., nucleophiles, electrophiles, radicals, dienophiles).

Automating the simulation of reactions between 4-Phenoxyoxolan-3-one and each reactant in the library.

Calculating the reaction energies and activation barriers for each potential transformation to assess its thermodynamic and kinetic viability.

Prioritizing the most promising reactions (those with low energy barriers and favorable thermodynamics) for experimental validation.

This high-throughput computational approach allows chemists to explore a vast chemical space efficiently, uncovering novel and potentially useful transformations that might not be discovered through traditional, intuition-based experimental approaches. schrodinger.complos.org

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Phenoxyoxolan 3 One

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-Phenoxyoxolan-3-one, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. nih.govnih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass of the parent ion with sub-ppm accuracy, which is critical for distinguishing it from other potential isomers or byproducts. nih.gov

In the context of reaction monitoring, HRMS coupled with techniques like liquid chromatography (LC-HRMS) allows for the real-time tracking of reactants, intermediates, and the final product. This is particularly useful in optimizing reaction conditions for the synthesis of γ-lactones. acs.org For product characterization, the precise mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) is measured and compared against the theoretical value calculated from its elemental composition (C₁₀H₁₀O₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the phenoxy group and the oxolan-3-one ring.

Table 1: Representative High-Resolution Mass Spectrometry Data for 4-Phenoxyoxolan-3-one

| Ion Species | Theoretical m/z | Measured m/z (Hypothetical) | Mass Accuracy (ppm) | Possible Fragment Ions |

|---|---|---|---|---|

| [C₁₀H₁₀O₃+H]⁺ | 179.0703 | 179.0701 | 1.1 | C₆H₅O⁺, C₄H₅O₂⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of 4-Phenoxyoxolan-3-one in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

The ¹H NMR spectrum reveals the number of unique protons, their chemical shifts, and their coupling patterns (multiplicity), which helps to identify the different methylene (B1212753) groups in the lactone ring and the protons on the aromatic ring. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the ether-linked carbons, and the other aliphatic and aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Phenoxyoxolan-3-one (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 4.3 (dd) | 72.5 |

| C4 | 5.0 (t) | 78.0 |

| C5 | 4.5 (m) | 68.0 |

| C3 (C=O) | - | 215.0 |

| C1' (Phenoxy) | - | 158.0 |

| C2'/C6' (Phenoxy) | 7.0 (d) | 115.0 |

| C3'/C5' (Phenoxy) | 7.3 (t) | 130.0 |

Multi-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 4-Phenoxyoxolan-3-one, COSY would show correlations between the protons on C2, C4, and C5, confirming their connectivity within the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and preferred conformations. A NOESY correlation between a proton on the lactone ring and an ortho-proton of the phenoxy group can provide insights into the spatial orientation of the substituent.

Table 3: Key Expected 2D NMR Correlations for 4-Phenoxyoxolan-3-one

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | H2 ↔ H5, H4 ↔ H5 | Confirms connectivity within the oxolanone ring. |

| HSQC | H2 ↔ C2, H4 ↔ C4, etc. | Assigns carbon signals based on attached protons. |

| HMBC | H4 ↔ C1', H2'/H6' ↔ C1' | Confirms the ether linkage between the rings. |

The five-membered oxolanone ring is not planar and can exist in various conformations (e.g., envelope or twist forms). Dynamic NMR (DNMR) techniques, which involve recording NMR spectra at different temperatures, can be used to study the kinetics of this conformational exchange. slideshare.netlibretexts.org

At low temperatures, the exchange between different ring conformations may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature is increased, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier for the conformational inversion. beilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 4-Phenoxyoxolan-3-one. These methods are often used for rapid product identification and for tracking the progress of a reaction. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 4-Phenoxyoxolan-3-one is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of the ketone within the lactone ring, typically in the range of 1750-1770 cm⁻¹. Another key feature is the C-O-C stretching vibration of the ether linkage, which would appear in the fingerprint region. The presence of the aromatic ring will give rise to C=C stretching bands around 1500-1600 cm⁻¹ and C-H stretching bands above 3000 cm⁻¹. swgdrug.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear signature for the phenoxy group. The carbonyl stretch is also Raman active. researchgate.netchemicalbook.com

Table 4: Characteristic Vibrational Frequencies for 4-Phenoxyoxolan-3-one

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone in lactone) | Stretching | 1750 - 1770 (Strong) | 1750 - 1770 (Medium) |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 (Strong) | Weak |

| C-O (Lactone) | Stretching | 1050 - 1150 (Strong) | Medium |

| Aromatic C=C | Stretching | ~1600, ~1500 (Medium) | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 (Medium) | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of the compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The resulting crystal structure would confirm the connectivity of the atoms and reveal the specific conformation of the oxolanone ring (e.g., which atom is out of the plane in an envelope conformation). Furthermore, it would show the precise torsional angles defining the orientation of the phenoxy group relative to the lactone ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. mdpi.com

Table 5: Hypothetical Crystallographic Data for 4-Phenoxyoxolan-3-one

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 860 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Separation Science in Research Applications

Chromatographic techniques are fundamental for the purification and analysis of 4-Phenoxyoxolan-3-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. researchgate.netslideshare.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the purification (preparative HPLC) and quantitative analysis of lactones. sielc.comresearchgate.netnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is typically effective. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenoxy group provides a strong chromophore.

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. 4-Phenoxyoxolan-3-one should be amenable to GC analysis. The technique is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (GC-MS), providing both retention time and mass spectral data for confident peak assignment. swgdrug.org

Table 6: General HPLC Conditions for the Analysis of 4-Phenoxyoxolan-3-one

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of non-volatile organic compounds. For 4-Phenoxyoxolan-3-one, HPLC is employed for two critical functions: determining the purity of a sample by separating the main compound from any non-volatile impurities and resolving its constituent enantiomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination. In this method, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica (B1680970), C18), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of 4-Phenoxyoxolan-3-one is assessed by injecting a solution of the compound into the HPLC system. A detector, most commonly a UV-Vis detector set to a wavelength where the phenoxy chromophore absorbs strongly (e.g., ~270 nm), monitors the column effluent. The resulting chromatogram displays peaks corresponding to 4-Phenoxyoxolan-3-one and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of percentage purity.

Interactive Table 1: Illustrative RP-HPLC Method for Purity Analysis of 4-Phenoxyoxolan-3-one

Enantioseparation: Since 4-Phenoxyoxolan-3-one possesses a chiral center at the C4 position, it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and quantification crucial. nih.gov Chiral HPLC is the most effective method for this purpose. phenomenex.com This technique utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. nih.govpravara.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds. pravara.comnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com The choice of mobile phase, which can be a normal-phase solvent (e.g., hexane/isopropanol) or a polar organic solvent, is critical for optimizing the separation. nih.govresearchgate.net The resolution (Rs) between the two enantiomeric peaks is a key measure of the separation's success.

Interactive Table 2: Representative Chiral HPLC Method for Enantioseparation of 4-Phenoxyoxolan-3-one

Gas Chromatography (GC) for Volatile Product and Impurity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. epa.gov It is particularly well-suited for identifying and quantifying residual solvents, unreacted volatile starting materials, or volatile by-products that may be present in a sample of 4-Phenoxyoxolan-3-one. The analysis of such volatile organic impurities is a critical aspect of quality control in chemical synthesis. thermofisher.com

The standard method involves headspace GC, where the sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (headspace) above the sample. thermofisher.com A portion of this gas is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC column. The separation is achieved on a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and identification. researchgate.net An MS detector provides structural information, allowing for the positive identification of unknown impurities. Potential impurities could include solvents used during synthesis or purification, such as tetrahydrofuran (B95107), or volatile precursors like phenol (B47542).

Interactive Table 3: Typical Headspace GC-MS Conditions for Volatile Impurity Profiling

This method can effectively separate and identify common process-related volatile impurities, ensuring the final product meets required purity standards.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assignment

While chiral chromatography separates enantiomers, chiroptical spectroscopy provides information about their intrinsic stereochemical properties. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two closely related techniques that measure the differential interaction of chiral molecules with polarized light. leidenuniv.nlwikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the variation of the specific optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgslideshare.net As the wavelength approaches an electronic absorption band of the molecule's chromophore, the magnitude of the rotation changes dramatically, a phenomenon known as the Cotton effect. libretexts.org For 4-Phenoxyoxolan-3-one, the carbonyl group (C=O) acts as a chromophore. The shape of the ORD curve (positive or negative Cotton effect) is directly related to the stereochemistry of the chiral center adjacent to the chromophore. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.govrsc.org A CD spectrum is a plot of this differential absorption versus wavelength. A positive or negative peak, also known as a Cotton effect, appears in the region of the chromophore's UV-Vis absorption. libretexts.org The sign of the Cotton effect in the CD spectrum of 4-Phenoxyoxolan-3-one, corresponding to the n→π* transition of the carbonyl group, can be used to help assign the absolute configuration (R or S) of a specific enantiomer. This assignment is often accomplished by comparing the experimentally measured CD spectrum with spectra predicted by computational methods, such as density functional theory (DFT). researchgate.net

These techniques are powerful for confirming the identity of an isolated enantiomer and for assessing its enantiomeric purity.

Interactive Table 4: Representative Chiroptical Data for an Enantiomer of 4-Phenoxyoxolan-3-one

Future Research Trajectories and Emerging Paradigms for 4 Phenoxyoxolan 3 One

Development of Innovative and Sustainable Synthetic Methodologies

Future research into the synthesis of 4-Phenoxyoxolan-3-one will likely prioritize the development of green and sustainable methodologies that offer high efficiency and minimize environmental impact. Current trends in organic synthesis suggest a move away from stoichiometric reagents and harsh reaction conditions towards catalytic and more environmentally benign processes.

Key areas of focus could include:

Catalytic C-O Bond Formation: The development of novel catalytic systems for the key phenoxy ether linkage formation will be crucial. This could involve exploring earth-abundant metal catalysts (such as iron, copper, or nickel) to replace precious metals like palladium, thereby reducing costs and environmental concerns. Photocatalysis and electrocatalysis also present promising avenues for activating substrates under mild conditions.

Renewable Starting Materials: A significant goal will be to devise synthetic routes that utilize starting materials derived from biomass. For instance, γ-butyrolactone (GBL), the parent oxolanone structure, and its precursors can be sourced from renewable feedstocks. rsc.orgresearchgate.net Research could focus on developing methods to introduce the phenoxy group onto these bio-derived scaffolds efficiently.

Flow Chemistry and Process Intensification: The adoption of continuous flow manufacturing for the synthesis of 4-Phenoxyoxolan-3-one could offer substantial advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters, improved safety, and easier scalability. This approach could lead to higher yields and purity while reducing waste.

Atom Economy and Waste Reduction: Future synthetic strategies will be evaluated based on their atom economy. Methodologies that maximize the incorporation of atoms from the reactants into the final product, such as cascade reactions where multiple bonds are formed in a single operation, will be highly desirable.

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

The oxolanone framework of 4-Phenoxyoxolan-3-one presents a rich playground for exploring novel chemical reactivity. Future investigations will likely focus on leveraging the interplay between the carbonyl group, the ether linkage, and the phenoxy substituent to uncover new transformations and catalytic cycles.

Prospective research directions include:

Asymmetric Catalysis: The development of enantioselective reactions targeting the stereocenters of the oxolanone ring is a significant area for exploration. This could involve the design of chiral catalysts that can control the stereochemical outcome of reactions at the α- and β-positions to the carbonyl group, leading to the synthesis of enantiopure derivatives for applications in medicinal chemistry.

Ring-Opening Polymerization: The oxolanone ring is a potential monomer for ring-opening polymerization (ROP) to create novel biodegradable polyesters. rsc.org Research could focus on designing catalysts that can control the polymerization of 4-Phenoxyoxolan-3-one to produce polymers with tailored properties, such as thermal stability, degradability, and mechanical strength, influenced by the phenoxy side group.

C-H Functionalization: Direct functionalization of the C-H bonds on both the oxolanone ring and the aromatic phenoxy group represents a powerful and atom-economical strategy for creating derivatives. souleresearchgroup.org Future work could explore transition-metal catalyzed C-H activation to introduce new functional groups, enabling rapid access to a library of analogues for structure-activity relationship studies.

Novel Catalytic Cycles: The unique electronic and steric properties of 4-Phenoxyoxolan-3-one could allow it to act as a ligand or a key intermediate in novel catalytic cycles. rsc.org Research could investigate its potential to coordinate with transition metals and participate in transformations such as cross-coupling reactions or cycloadditions, potentially leading to the discovery of new catalytic systems.

Design of Advanced Chemical Materials Based on the Oxolanone Framework

The structural features of 4-Phenoxyoxolan-3-one make it an intriguing building block for the design of advanced chemical materials with tailored properties. The combination of the polar oxolanone core and the rigid aromatic phenoxy group can be exploited to create materials with unique characteristics.

Future research in this area could focus on: